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Compound of Interest

Compound Name: 2-lodo-2,3-dimethylbutane

An In-depth Technical Guide to 2-lodo-2,3-dimethylbutane (CAS 594-59-2)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-lodo-2,3-dimethylbutane, a
tertiary alkyl halide of significant interest in synthetic organic chemistry. Designed for
researchers, scientists, and professionals in drug development, this document delves into its
synthesis, physicochemical properties, characteristic reactivity, and potential applications,
grounding all claims in established chemical principles and authoritative sources.

Introduction and Strategic Importance

2-lodo-2,3-dimethylbutane (IUPAC name: 2-iodo-2,3-dimethylbutane) is a halogenated
aliphatic hydrocarbon.[1][2] As a tertiary alkyl iodide, its chemical behavior is dominated by the
steric hindrance around the carbon-iodine bond and the exceptional stability of the
corresponding tertiary carbocation intermediate. This structure makes it an excellent substrate
for studying unimolecular substitution (SN1) and elimination (E1) reactions.[3][4]

While alkyl halides are fundamental building blocks in synthesis, tertiary halides like 2-lodo-
2,3-dimethylbutane are particularly valuable for constructing quaternary carbon centers—a
common motif in complex natural products and pharmaceutical agents.[5][6] Although often
perceived as reactive intermediates, the strategic incorporation of sterically hindered alkyl
halides into molecular scaffolds is an emerging area in medicinal chemistry, challenging the
misconception of their inherent instability and highlighting their potential to enhance bioactivity
through steric and electronic effects.[7][8]
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Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and spectral properties is foundational to its
application. The key identifiers and properties for 2-lodo-2,3-dimethylbutane are summarized

below.

Property Value Source
CAS Number 594-59-2 [1112119]
Molecular Formula CeHasl [1][2]
Molecular Weight 212.07 g/mol [11[2]
IUPAC Name 2-iodo-2,3-dimethylbutane [1112]
Synonyms 2,3-Dimethyl-2-iodobutane [1][2]
Canonical SMILES Cc)co)ol [1]
InChiKey PRNFUXYRTWHXNG- 2]

UHFFFAOYSA-N

Table 2: Spectroscopic Data Interpretation
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Spectroscopy Expected Features

The proton NMR spectrum is expected to be
relatively simple. The isopropyl methine proton
(-CH) would appear as a multiplet, while the

1H NMR three methyl groups (-CHs) would likely present
as distinct singlets and doublets, with
integrations corresponding to the number of

protons.

The carbon spectrum would show distinct
signals for the quaternary carbon bonded to
iodine, the tertiary carbon of the isopropyl group,

15C NMR _ y p Py group
and the different methyl carbons. The signal for
the carbon attached to the iodine would be

shifted significantly downfield.

Electron ionization mass spectrometry data is
available, which would show the molecular ion
Mass Spec (El) peak (M*) and characteristic fragmentation
patterns, including the loss of the iodine atom
(M-127) and subsequent alkyl fragments.[2][10]

The IR spectrum would be dominated by C-H

stretching and bending vibrations for the alkyl
Infrared (IR) groups. The C-I stretch is typically weak and

occurs at a low frequency (around 500-600

cm™1), often making it difficult to observe.[1]

Synthesis and Purification

The preparation of 2-lodo-2,3-dimethylbutane is a classic example of electrophilic addition to
an alkene that proceeds via a carbocation rearrangement—a critical concept in mechanistic
organic chemistry.

Synthesis via Hydrohalogenation with Carbocation
Rearrangement
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The most illustrative synthesis involves the reaction of 3,3-dimethylbut-1-ene with hydrogen
iodide (HI). The mechanism favors the formation of 2-lodo-2,3-dimethylbutane over the direct
addition product (1-iodo-3,3-dimethylbutane) due to the enhanced stability of the rearranged
tertiary carbocation.[11][12]

Mechanism Workflow:

Protonation: The alkene's 11-bond acts as a nucleophile, attacking the proton of HI. This
follows Markovnikov's rule, forming the more stable secondary carbocation.

o 1,2-Hydride/Alkyl Shift: The initially formed secondary carbocation undergoes a rapid 1,2-
methyl shift. A methyl group from the adjacent quaternary carbon migrates to the positively
charged secondary carbon.

o Cation Stabilization: This rearrangement results in a more stable tertiary carbocation. The
thermodynamic driving force for this step is the increased stability afforded by the additional
alkyl substituents on the charged carbon.

» Nucleophilic Attack: The iodide ion (17), a competent nucleophile, attacks the tertiary
carbocation to form the final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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